Decanoyl-L-carnitine chloride
Description
Overview of L-Carnitine and its Ester Derivatives in Biological Systems
L-carnitine, a compound derived from the amino acid lysine, is essential for energy metabolism in most eukaryotes, including humans. wikipedia.orgoregonstate.edu Its primary and most well-understood function is to facilitate the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where they undergo β-oxidation to produce energy in the form of adenosine (B11128) triphosphate (ATP). wikipedia.orgoregonstate.educreative-proteomics.com This transport process is critical because the inner mitochondrial membrane is impermeable to long-chain fatty acids and their coenzyme A (CoA) esters. wikipedia.orgnih.gov
The "carnitine shuttle" system involves the esterification of fatty acids to L-carnitine, a reaction that forms acylcarnitines. vt.edu This process is catalyzed by a family of enzymes known as carnitine acyltransferases. vt.edu The resulting acylcarnitine esters, which vary in the length of their fatty acid chain, are then transported across the inner mitochondrial membrane. wikipedia.orgvt.edu Once inside the mitochondrial matrix, the acyl group is transferred back to CoA, and the regenerated L-carnitine is shuttled back to the cytoplasm. wikipedia.org
Beyond their role in fatty acid transport, acylcarnitines are involved in several other vital biological processes. They help to maintain a balance between free and esterified coenzyme A, which is crucial for the regulation of various metabolic pathways, including the tricarboxylic acid (TCA) cycle. nih.gov By binding to excess acyl groups, acylcarnitines also play a role in detoxification, preventing the accumulation of potentially toxic metabolic intermediates. metwarebio.com The spectrum of acylcarnitines present in bodily fluids can reflect the state of cellular metabolism, making them valuable biomarkers for various metabolic conditions. nih.govnih.gov
Academic Significance of Decanoyl-L-carnitine (chloride) as a Medium-Chain Acylcarnitine in Metabolic Research
Decanoyl-L-carnitine, an ester of L-carnitine and decanoic acid (a ten-carbon fatty acid), is classified as a medium-chain acylcarnitine. rsu.lv Its chloride salt form, Decanoyl-L-carnitine (chloride), is frequently utilized in research settings due to its stability and solubility. chemimpex.com The academic significance of this specific acylcarnitine lies in its utility as a tool to investigate the metabolism of medium-chain fatty acids and to study various metabolic disorders. rsu.lvchemimpex.com
Research has shown that the levels of medium-chain acylcarnitines, including decanoylcarnitine (B1670086), can be altered in various physiological and pathological states. For instance, studies have associated elevated levels of circulating medium-chain acylcarnitines with gestational diabetes mellitus and an increased risk of progressing to type 2 diabetes. diabetesjournals.orgacs.org Furthermore, research has linked higher levels of decanoylcarnitine to an increased risk of cardioembolic stroke and stroke recurrence. ahajournals.org These findings highlight the potential of decanoylcarnitine as a biomarker for these conditions.
In laboratory settings, Decanoyl-L-carnitine is used to study the specifics of fatty acid oxidation. For example, it has been observed to stimulate the formation of certain long-chain polyunsaturated fatty acids in isolated rat hepatocytes. caymanchem.commedchemexpress.com It is also employed in metabolomics studies to help identify and understand metabolic pathways and the effects of various interventions. isotope.com The compound is a critical component in research aimed at understanding inborn errors of metabolism, such as medium-chain acyl-CoA dehydrogenase deficiency (MCADD), where specific acylcarnitine profiles are diagnostic. researchgate.net
The use of isotopically labeled Decanoyl-L-carnitine, such as those containing ¹³C and ¹⁵N, is particularly valuable in metabolic research. isotope.com These stable isotopes allow for the precise tracing of the molecule through various metabolic pathways, providing detailed insights into enzyme kinetics and metabolic flux. isotope.com
Chemical and Physical Properties of Decanoyl-L-carnitine (chloride)
| Property | Value | Source |
| Synonyms | (2R)-3-Carboxy-N,N,N-trimethyl-2-[(1-oxodecyl)oxy]-1-propanaminium Chloride, CAR 10:0, C10:0 Carnitine, L-Carnitine decanoyl ester, L-Decanoylcarnitine, (–)-Decanoylcarnitine | caymanchem.comscbt.com |
| CAS Number | 369651-88-7 | caymanchem.comscbt.com |
| Molecular Formula | C₁₇H₃₄ClNO₄ | scbt.com |
| Molecular Weight | 351.9 g/mol | chemimpex.com |
| Appearance | White crystalline powder | chemimpex.com |
| Purity | ≥98% | caymanchem.com |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
14919-36-9; 18822-87-2; 369651-88-7 |
|---|---|
Molecular Formula |
C17H34ClNO4 |
Molecular Weight |
351.91 |
IUPAC Name |
[(2R)-3-carboxy-2-decanoyloxypropyl]-trimethylazanium;chloride |
InChI |
InChI=1S/C17H33NO4.ClH/c1-5-6-7-8-9-10-11-12-17(21)22-15(13-16(19)20)14-18(2,3)4;/h15H,5-14H2,1-4H3;1H/t15-;/m1./s1 |
InChI Key |
KETNUEKCBCWXCU-XFULWGLBSA-N |
SMILES |
CCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] |
solubility |
not available |
Origin of Product |
United States |
Biochemical Roles and Metabolic Pathways of Decanoyl L Carnitine Chloride
Central Role in Fatty Acid Metabolism
Decanoyl-L-carnitine plays a central role in the intricate process of fatty acid metabolism, acting as a carrier molecule for the transport of medium-chain fatty acids from the cytoplasm into the mitochondrial matrix. nih.govnih.gov This transport is a prerequisite for the subsequent breakdown of these fatty acids through beta-oxidation to generate metabolic energy. nih.govnih.gov The formation and transport of Decanoyl-L-carnitine are integral to the carnitine shuttle system, which is essential for the mitochondrial oxidation of fatty acids. nih.gov
Facilitation of Fatty Acid Transport Across Mitochondrial Membranes
The inner mitochondrial membrane is impermeable to fatty acyl-CoA molecules, the activated form of fatty acids. researchgate.netnih.gov Decanoyl-L-carnitine circumvents this barrier by facilitating the transport of the ten-carbon decanoyl group across this membrane. nih.govresearchgate.net This process is crucial for making fatty acids available for the enzymatic machinery of beta-oxidation located within the mitochondrial matrix. nih.gov
The formation and subsequent metabolism of Decanoyl-L-carnitine are catalyzed by two key enzymes: Carnitine Palmitoyltransferase I (CPT I), also known as Carnitine Acyltransferase I (CATI), and Carnitine Palmitoyltransferase II (CPT II), or Carnitine Acyltransferase II (CATII). columbia.edu CATI, located on the outer mitochondrial membrane, catalyzes the transfer of the decanoyl group from decanoyl-CoA to L-carnitine, forming Decanoyl-L-carnitine. columbia.edu This reaction is a critical regulatory point in fatty acid oxidation. Once formed, Decanoyl-L-carnitine is transported into the mitochondrial matrix, where CATII, located on the inner mitochondrial membrane, reverses the process, transferring the decanoyl group to coenzyme A to reform decanoyl-CoA and release free L-carnitine. columbia.edu The specificity of these enzymes can be influenced by the chain length of the acyl-CoA substrate. wikipedia.org
The transport of Decanoyl-L-carnitine across the inner mitochondrial membrane is mediated by the Carnitine/Acylcarnitine Carrier (CAC), also known as the carnitine-acylcarnitine translocase. mdpi.com This carrier protein functions as an antiporter, exchanging one molecule of Decanoyl-L-carnitine from the intermembrane space for one molecule of free L-carnitine from the mitochondrial matrix. mdpi.comscielo.br This ensures a continuous supply of L-carnitine in the cytoplasm for the formation of new acylcarnitines and the delivery of acyl groups into the mitochondria for oxidation. scielo.br The CAC can transport acylcarnitines with varying acyl chain lengths, from 2 to 18 carbon atoms. nih.gov
| Protein | Location | Function |
|---|---|---|
| Carnitine Acyltransferase I (CATI/CPT I) | Outer Mitochondrial Membrane | Catalyzes the formation of Decanoyl-L-carnitine from decanoyl-CoA and L-carnitine. |
| Carnitine/Acylcarnitine Carrier (CAC) | Inner Mitochondrial Membrane | Transports Decanoyl-L-carnitine into the mitochondrial matrix in exchange for free L-carnitine. |
| Carnitine Acyltransferase II (CATII/CPT II) | Inner Mitochondrial Membrane | Converts Decanoyl-L-carnitine back to decanoyl-CoA and L-carnitine within the mitochondrial matrix. |
Involvement in Mitochondrial Beta-Oxidation Pathways
Once inside the mitochondrial matrix, the reformed decanoyl-CoA from Decanoyl-L-carnitine enters the beta-oxidation spiral. nih.gov This metabolic pathway involves a series of enzymatic reactions that sequentially shorten the fatty acid chain by two carbons in each cycle, producing acetyl-CoA, NADH, and FADH2. mdpi.comnih.gov As a medium-chain fatty acid, decanoic acid undergoes several cycles of beta-oxidation until it is completely converted to acetyl-CoA. nih.gov Research has shown that medium-chain acylcarnitines, such as Decanoyl-L-carnitine, can enhance beta-oxidation. nih.gov
Regulation of Intramitochondrial Acyl-CoA/CoA Ratios
The carnitine shuttle system, and by extension Decanoyl-L-carnitine, plays a crucial role in maintaining the balance between free coenzyme A (CoA) and acylated CoA (acyl-CoA) within the mitochondria. researchgate.netnih.gov By transporting acyl groups out of the mitochondria when they are in excess, the carnitine system can prevent the depletion of the free CoA pool. researchgate.net A sufficient supply of free CoA is essential for the continued operation of various metabolic pathways, including the Krebs cycle and the oxidation of pyruvate (B1213749). researchgate.netnih.gov An increased ratio of acyl-CoA to free CoA can inhibit key enzymes, and the formation of acylcarnitines like Decanoyl-L-carnitine helps to buffer this ratio, thereby ensuring metabolic flexibility. researchgate.net
Influence on Cellular Energy Metabolism and Adenosine (B11128) Triphosphate (ATP) Production
The acetyl-CoA produced from the beta-oxidation of decanoyl-CoA, facilitated by Decanoyl-L-carnitine, is a primary substrate for the Krebs cycle (also known as the citric acid cycle). nih.gov In the Krebs cycle, acetyl-CoA is further oxidized to produce more NADH and FADH2. These reduced coenzymes then donate their electrons to the electron transport chain, driving the process of oxidative phosphorylation to generate large amounts of adenosine triphosphate (ATP), the main energy currency of the cell. nih.govresearchgate.net Therefore, by delivering decanoyl groups for beta-oxidation, Decanoyl-L-carnitine directly contributes to cellular ATP production, particularly in tissues with high energy demands like cardiac and skeletal muscle. youtube.commdpi.com Studies have shown that carnitines are involved in the transport of long-chain fatty acids into the mitochondria for β-oxidation and ATP production.
| Metabolic Pathway | Key Product(s) | Ultimate Contribution |
|---|---|---|
| Beta-Oxidation | Acetyl-CoA, NADH, FADH2 | Substrates for Krebs Cycle and Electron Transport Chain |
| Krebs Cycle | NADH, FADH2, ATP (GTP) | Electron donors for Oxidative Phosphorylation |
| Oxidative Phosphorylation | ATP | Cellular Energy Currency |
Impact on Desaturated Fatty Acid Metabolite Formation (e.g., C24 fatty acid intermediates, docosapentaenoic, docosahexaenoic acid)
Decanoyl-L-carnitine, as a medium-chain acylcarnitine, is primarily involved in the transport of its corresponding fatty acid (decanoic acid) for mitochondrial β-oxidation. While its direct role in the synthesis of very-long-chain polyunsaturated fatty acids (VLC-PUFAs) is not extensively documented, its metabolism is intertwined with pathways that handle these complex lipids, particularly through the function of peroxisomal enzymes.
The key connection lies with the enzyme carnitine octanoyltransferase (CROT), which is located in peroxisomes. Peroxisomes are responsible for the initial breakdown of very-long-chain fatty acids (VLCFAs) into shorter chains. CROT facilitates the export of these shortened fatty acids from the peroxisome by converting them into acylcarnitines. This process is crucial for their subsequent transport to mitochondria for complete oxidation.
Research in hepatic cell models has shown that modulating CROT activity has a significant impact on the cellular fatty acid profile. A decrease in CROT activity leads to an increase in the intracellular levels of medium-chain saturated fatty acids and, notably, unsaturated C24 fatty acid intermediates. researchgate.net This suggests that the efficient processing and transport of medium-chain acyl-CoAs, such as decanoyl-CoA, out of the peroxisome via CROT is necessary to maintain the balance of fatty acid metabolism. An impairment in this step, potentially influenced by the dynamics of the decanoyl-L-carnitine pool, could therefore indirectly affect the concentration of C24 fatty acid precursors essential for the synthesis of downstream metabolites like docosapentaenoic acid (DPA) and docosahexaenoic acid (DHA).
Furthermore, L-carnitine itself has been shown to play a role in the mitochondrial utilization of DHA. Studies have indicated that L-carnitine can facilitate the entry of DHA into mitochondria, not for oxidation, but for the crucial task of repairing damaged mitochondrial membranes. nih.gov This highlights the importance of the broader carnitine system in maintaining the integrity of organelles where fatty acid metabolism occurs.
| Metabolite | Potential Impact | Underlying Mechanism |
|---|---|---|
| C24 Fatty Acid Intermediates | Potential for increased levels | Reduced activity of peroxisomal carnitine octanoyltransferase (CROT), which exports medium-chain acyls, can lead to the accumulation of VLCFA intermediates. researchgate.net |
| Docosapentaenoic Acid (DPA) | Indirectly influenced | Levels may be affected by the availability of C24 precursors, which are tied to peroxisomal fatty acid processing. |
| Docosahexaenoic Acid (DHA) | Indirectly influenced | Availability of C24 precursors is a factor. The broader L-carnitine system also aids in transporting DHA into mitochondria for membrane repair. nih.gov |
Potential Modulation of Mitochondrial Enzyme Activities (e.g., Tricarboxylic Acid Cycle (TCA) cycle enzymes, gluconeogenesis, urea (B33335) cycle enzymes)
Decanoyl-L-carnitine has been shown to exert significant modulatory effects on key mitochondrial metabolic pathways, most notably gluconeogenesis and the Tricarboxylic Acid (TCA) cycle.
Gluconeogenesis: Pioneering research using perfused rat livers demonstrated that (+)-decanoylcarnitine acts as a potent inhibitor of gluconeogenesis that is stimulated by long-chain fatty acids like oleic acid. diabetesjournals.orgdiabetesjournals.orgnih.gov The mechanism of this inhibition is linked to its role as an inhibitor of carnitine palmitoyltransferase I (CPT-I), the enzyme that enables long-chain fatty acids to enter the mitochondria for β-oxidation.
By blocking the oxidation of long-chain fatty acids, (+)-decanoylcarnitine prevents the subsequent rise in mitochondrial levels of acetyl-CoA. diabetesjournals.orgdiabetesjournals.org Acetyl-CoA is a critical allosteric activator of pyruvate carboxylase, the first key enzyme in the gluconeogenic pathway which converts pyruvate to oxaloacetate. diabetesjournals.orgnih.gov Therefore, by preventing the increase in acetyl-CoA, (+)-decanoylcarnitine effectively blocks the stimulation of pyruvate carboxylase and, consequently, inhibits the synthesis of glucose from precursors like lactate. diabetesjournals.orgdiabetesjournals.org
| Condition | Glucose Production from Lactate | Acetyl-CoA Levels | Citrate (B86180) Levels |
|---|---|---|---|
| Control (Lactate only) | Baseline | Baseline | Baseline |
| + Oleic Acid | Increased (2- to 3-fold) diabetesjournals.org | Increased diabetesjournals.org | Increased diabetesjournals.org |
| + Oleic Acid & (+)-Decanoylcarnitine | Blocked (Returned to baseline) diabetesjournals.org | Increase Blocked diabetesjournals.org | Increase Blocked diabetesjournals.org |
Tricarboxylic Acid (TCA) Cycle: The influence of decanoyl-L-carnitine extends to the TCA cycle, which is tightly coupled to fatty acid oxidation. The same study that demonstrated the inhibition of gluconeogenesis also found that (+)-decanoylcarnitine blocked all the changes in the levels of TCA cycle intermediates that were induced by oleic acid. diabetesjournals.orgdiabetesjournals.org Specifically, the rise in citrate, the first intermediate of the cycle, was prevented. diabetesjournals.org This indicates that by limiting the supply of acetyl-CoA from long-chain fatty acid oxidation, decanoyl-L-carnitine can significantly dampen the activity of the TCA cycle.
Urea Cycle: A direct modulatory effect of decanoyl-L-carnitine on urea cycle enzymes is not clearly established. However, the carnitine system as a whole is linked to urea cycle function. Systemic carnitine deficiency in mouse models has been associated with the suppressed expression of genes for urea cycle enzymes, such as carbamoylphosphate synthetase (CPS). nih.gov Furthermore, secondary carnitine deficiency is a known complication in patients with urea cycle disorders, and L-carnitine administration has been observed to improve ammonia (B1221849) detoxification in some cases, suggesting an indirect regulatory link between carnitine availability and urea synthesis. nih.gov This implies that disruptions in the acylcarnitine pool, including decanoyl-L-carnitine, could potentially have downstream consequences for the efficiency of the urea cycle, although the specific mechanisms remain to be elucidated.
Cellular and Molecular Research Investigating Decanoyl L Carnitine Chloride
In Vitro Model Systems for Metabolic Studieschemimpex.com
Decanoyl-L-carnitine (chloride) is a crucial intermediate in fatty acid metabolism, making it a subject of interest in various in vitro model systems designed to probe cellular energy production. chemimpex.com These models allow for controlled investigation into the metabolic fate and influence of this medium-chain acylcarnitine.
Studies in Cultured Cell Lines (e.g., rat hepatocytes, isolated fat cell lines)
Cultured cell lines, particularly primary rat hepatocytes, have been instrumental in elucidating the metabolic role of Decanoyl-L-carnitine. Research using these cells has demonstrated that Decanoyl-L-carnitine actively participates in the elongation of fatty acids. Specifically, its presence leads to an increased formation of C24 fatty acid intermediates. caymanchem.comcaymanchem.com Furthermore, studies in rat hepatocytes have shown that Decanoyl-L-carnitine stimulates the conversion of polyunsaturated fatty acids into longer-chain, more unsaturated forms, such as docosapentaenoic acid (DPA) and docosahexaenoic acid (DHA). caymanchem.commedchemexpress.comcaymanchem.com
While direct studies on isolated fat cell lines are less commonly cited in the context of Decanoyl-L-carnitine specifically, the compound's fundamental role in fatty acid transport is relevant to adipocyte metabolism. L-carnitine and its acyl derivatives are essential for moving fatty acids into the mitochondria for oxidation, a key process in fat cells. medchemexpress.com
| Metabolic Process | Observed Effect | Key Metabolites Formed | Source Citation |
|---|---|---|---|
| Fatty Acid Elongation | Increased formation of very-long-chain fatty acid intermediates. | C24 Fatty Acid Intermediates | caymanchem.comcaymanchem.com |
| Polyunsaturated Fatty Acid Metabolism | Stimulation of desaturation and elongation pathways. | Docosapentaenoic Acid (DPA), Docosahexaenoic Acid (DHA) | caymanchem.commedchemexpress.comcaymanchem.com |
Investigation of Mitochondrial Function and Respiration in Cellular Models
Decanoyl-L-carnitine, as a medium-chain acylcarnitine, is intrinsically linked to mitochondrial function. Acylcarnitines are the transportable form of fatty acids, allowing them to cross the inner mitochondrial membrane for β-oxidation. mdpi.com
Investigations using mitochondrial leaflet models have shown that medium-chain acylcarnitines like Decanoyl-L-carnitine interact with the mitochondrial membrane differently than their long-chain counterparts. While long-chain acylcarnitines can induce significant disruptions in the membrane, Decanoyl-L-carnitine leaves the mitochondrial leaflet models virtually intact. nih.gov This suggests that its primary role is as a substrate for transport and subsequent oxidation rather than a modulator of membrane physical properties. nih.gov Studies using related medium-chain acylcarnitines, such as (±)-octanoylcarnitine, have utilized them as mitochondrial respiration substrates to assess energy production in isolated cardiac fibers, underscoring their role in fueling cellular respiration. apexbt.com L-carnitine itself has been shown to be indispensable for the β-oxidation of fatty acids in isolated mitochondria, a process which it stimulates, thereby helping to maintain mitochondrial function and integrity. science.gov
Molecular Mechanisms of Actionresearchgate.net
The influence of Decanoyl-L-carnitine and its parent molecule, L-carnitine, extends to the regulation of genes and proteins central to metabolism.
Gene Expression Profiling in Response to Decanoyl-L-carnitine (chloride) (e.g., ICL, MS, lipase, COX, PDH, ATP synthase, glutamine synthase, glutamate (B1630785) dehydrogenase, IFN-τ, ptgs2)
While direct gene expression profiling in response to Decanoyl-L-carnitine (chloride) in mammalian cells is not extensively documented, studies on the effects of its parent compound, L-carnitine, in other model systems provide significant insights. In maize seedlings, for instance, exogenous carnitine application has been shown to upregulate a suite of genes involved in lipid metabolism and mitochondrial respiration. nih.gov
This research demonstrated that carnitine treatment upregulated the expression of genes for isocitrate lyase (ICL) and malate synthase (MS) , key enzymes of the glyoxylate (B1226380) cycle which facilitates the use of fats for carbohydrate synthesis. researchgate.netnih.gov Furthermore, the expression of genes for lipase and respiratory enzymes, including cytochrome oxidase (COX) , pyruvate (B1213749) dehydrogenase (PDH) , and ATP synthase , were also upregulated. researchgate.netnih.gov This suggests a coordinated transcriptional response to enhance lipid catabolism and energy production. nih.gov
The same studies also observed that carnitine treatments significantly increased the activities and gene expression levels of glutamine synthase (GS) and glutamate dehydrogenase (NADH-GDH) , enzymes that link amino acid metabolism with the tricarboxylic acid (TCA) cycle. researchgate.netnih.gov
There is currently no available scientific literature linking Decanoyl-L-carnitine or L-carnitine to the regulation of interferon-tau (IFN-τ) or prostaglandin-endoperoxide synthase 2 (ptgs2).
| Gene/Enzyme | Abbreviation | Metabolic Pathway | Observed Response | Source Citation |
|---|---|---|---|---|
| Isocitrate Lyase | ICL | Glyoxylate Cycle / Lipid Metabolism | Upregulated | researchgate.netnih.gov |
| Malate Synthase | MS | Glyoxylate Cycle / Lipid Metabolism | Upregulated | researchgate.netnih.gov |
| Lipase | - | Lipid Catabolism | Upregulated | researchgate.netnih.gov |
| Cytochrome Oxidase | COX | Mitochondrial Respiration | Upregulated | researchgate.netnih.gov |
| Pyruvate Dehydrogenase | PDH | Link between Glycolysis and TCA Cycle | Upregulated | researchgate.netnih.gov |
| ATP Synthase | - | Oxidative Phosphorylation | Upregulated | researchgate.netnih.gov |
| Glutamine Synthase | GS | Amino Acid Metabolism / Ammonia (B1221849) Fixation | Upregulated | researchgate.netnih.gov |
| Glutamate Dehydrogenase | GDH | Amino Acid Metabolism / Ammonia Fixation | Upregulated | researchgate.netnih.gov |
Protein-Ligand Interactions with Fatty Acid Transporters and Enzymes
The transport of Decanoyl-L-carnitine into the mitochondrial matrix is a critical step that is mediated by specific proteins. The primary transporter responsible is the mitochondrial carnitine/acylcarnitine carrier (CAC), also known as SLC25A20. mdpi.commdpi.com
Nuclear magnetic resonance (NMR) studies have been employed to characterize the binding of acylcarnitines to CAC. These experiments revealed that while carnitine alone did not cause significant structural changes to the carrier protein, Decanoyl-L-carnitine induced stronger chemical shift perturbations. mdpi.com This indicates a direct interaction between the medium-chain acylcarnitine and the transporter. However, the interaction did not pinpoint a specific, high-affinity binding region, unlike long-chain acylcarnitines (e.g., palmitoyl-L-carnitine), which showed clear binding to a specific site within the carrier's second transmembrane helix. mdpi.com This suggests that while Decanoyl-L-carnitine is a definite substrate for the transporter, its binding dynamics may be more transient or less localized compared to longer-chain fatty acylcarnitines. mdpi.com
This transport is part of the larger carnitine shuttle system, which also involves the enzymes carnitine palmitoyltransferase I (CPT1) on the outer mitochondrial membrane and carnitine palmitoyltransferase II (CPT2) on the inner mitochondrial membrane, which catalyze the reversible transfer of acyl groups between coenzyme A and carnitine. mdpi.com
Analytical Methodologies for Decanoyl L Carnitine Chloride in Research
Mass Spectrometry-Based Quantification Techniques
Mass spectrometry (MS) stands as the cornerstone for the quantitative analysis of acylcarnitines, including decanoyl-L-carnitine, due to its high sensitivity and specificity. It is most commonly coupled with chromatographic separation techniques to enhance analytical performance.
In quantitative analysis, the use of an internal standard is critical to correct for variations in sample preparation and instrument response. Isotopically labeled versions of decanoyl-L-carnitine are widely employed as internal standards for the precise measurement of their unlabeled, endogenous counterpart in biological samples by GC-MS and LC-MS. broadpharm.comlumiprobe.commedkoo.comglpbio.com Deuterium-labeled forms, such as Decanoyl-L-carnitine-d3 and Decanoyl-L-carnitine-d9, are ideal for this purpose. caymanchem.combiomol.com These standards co-elute with the native analyte but are distinguished by their higher mass-to-charge ratio (m/z) in the mass spectrometer. This allows for accurate quantification by comparing the signal intensity of the analyte to that of the known concentration of the internal standard. biomol.comlumiprobe.com
The use of stable isotope-labeled internal standards is a fundamental component of methods like tandem mass spectrometry (MS/MS) for acylcarnitine profiling, compensating for potential analyte loss during sample preparation, including derivatization steps. iu.edu For instance, Decanoyl-L-carnitine-d3 is used as an internal standard not only for decanoylcarnitine (B1670086) but also for related metabolites like decenoylcarnitine and decadienoylcarnitine in GC- or LC-MS methods. lumiprobe.comlumiprobe.com
Comprehensive acylcarnitine profiling, which includes decanoyl-L-carnitine, is a key diagnostic tool for inborn errors of fatty acid and amino acid oxidation. nih.gov Method development focuses on creating robust, high-throughput assays capable of quantifying a wide range of acylcarnitines in complex biological matrices like plasma, urine, and dried blood spots. iu.eduthomassci.com
LC-MS/MS is a preferred platform for this purpose. nih.gov Research has focused on developing and validating methods for the quantification of low-concentration acylcarnitines in urine. lcms.cz One such validated method demonstrated a quantification range for decanoyl-L-carnitine (C10) from 2–20 ng/mL (equivalent to 10–100 ng/mL in urine), with a lower limit of quantification (LLOQ) of 2 ng/mL and a mean bias of -1.7%. lcms.cz In a study of HIV/TB co-infection, urinary acylcarnitine profiles were analyzed using HPLC–MS/MS, where elevated levels of medium-chain acylcarnitines pointed to increased fatty acid oxidation. nih.gov
These methods often involve a derivatization step, such as butylation, to improve the chromatographic and mass spectrometric properties of the acylcarnitines. nih.govnih.gov The development of such methods is crucial for both clinical diagnostics and for studying the metabolic dysregulation associated with complex diseases like obesity, type 2 diabetes, and infectious diseases. nih.govnih.gov
Chromatographic Separation Techniques for Acylcarnitine Analysis (e.g., High-Performance Liquid Chromatography (HPLC))
While direct infusion or flow-injection MS/MS can rapidly analyze acylcarnitines, this approach cannot distinguish between constitutional isomers. nih.govresearchgate.net Chromatographic separation, primarily High-Performance Liquid Chromatography (HPLC), is essential for resolving isomeric and isobaric compounds, thereby increasing diagnostic specificity. iu.edunih.gov
HPLC coupled to tandem mass spectrometry (HPLC/MS/MS) is a powerful technique for the analysis of decanoyl-L-carnitine and other acylcarnitines in biological samples. thomassci.com Methods have been developed that use sequential ion-exchange and reversed-phase chromatography on a single column to separate a wide array of acylcarnitines before detection by an ion trap mass spectrometer. researchgate.net The purity of analytical standards, such as decanoyl-L-carnitine, is often confirmed by HPLC, with purities of ≥94.0% being reported. sigmaaldrich.comsigmaaldrich.com The separation provided by HPLC is critical for accurately quantifying individual acylcarnitines and avoiding the false-positive results that can arise from isobaric interferences in direct-infusion methods. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Interaction Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the three-dimensional structure of molecules and studying their interactions. For decanoyl-L-carnitine, NMR has been used to obtain detailed structural information and to probe its binding to transport proteins.
The Human Metabolome Database (HMDB) and PubChem provide reference 1D and 2D NMR spectra for O-decanoyl-L-carnitine, which serve as a basis for structural confirmation. nih.gov
Table 1: Representative ¹H NMR Spectral Data for O-Decanoyl-L-carnitine
| Chemical Shift (ppm) | Intensity (Relative) |
| 5.58 | 3.79 |
| 3.63 | 5.43 |
| 3.19 | 100.00 |
| 2.60 | 3.66 |
| 2.40 | 10.34 |
| 1.60 | 3.28 |
| 1.26 | 24.89 |
| 0.85 | 14.42 |
| Data sourced from the Human Metabolome Database (HMDB) via PubChem, recorded on a 500 MHz instrument in water. nih.gov |
Beyond static structure, NMR titration experiments have been employed to study the dynamic interaction between decanoyl-L-carnitine and the mitochondrial carnitine/acylcarnitine carrier (CAC). nih.gov In one study, researchers used NMR to compare the binding of L-carnitine, decanoyl-L-carnitine (C10), and palmitoyl-L-carnitine (C16) to the CAC protein. The results showed that while decanoyl-L-carnitine induced stronger chemical shift perturbations than carnitine alone, the response was significantly weaker and less specific than that observed for the long-chain palmitoyl-L-carnitine. This suggests differences in the recognition and binding mechanism of the carrier for medium-chain versus long-chain acylcarnitines. nih.gov
Isotopic Labeling Strategies in Decanoyl-L-carnitine (chloride) Research (e.g., Deuterium (B1214612) Labeling)
Isotopic labeling is a fundamental strategy in analytical chemistry and metabolic research. In the context of decanoyl-L-carnitine, deuterium (²H or D) labeling is the most common approach. medchemexpress.com Stable isotope-labeled decanoyl-L-carnitine, such as Decanoyl-L-carnitine-d3 and Decanoyl-L-carnitine-d9, serves primarily as an internal standard for robust quantification by mass spectrometry. broadpharm.combiomol.com
The use of these labeled standards is a cornerstone of newborn screening programs and diagnostic tests for metabolic disorders. iu.edu For example, in a validated method for urinary acylcarnitines, Decanoyl-L-carnitine-d3 was part of a mixture of internal standards used to quantify a panel of eight different acylcarnitines. lcms.cz Similarly, a study on the metabolic profiles of HIV/TB co-infected patients utilized Decanoyl-L-carnitine-d3 HCl as an internal standard for the acylcarnitine method. nih.gov The incorporation of a stable isotope label does not alter the chemical behavior of the molecule during extraction and chromatography, but its increased mass allows it to be separately detected by the mass spectrometer, ensuring accurate quantification of the target analyte. iu.edu
Table 2: Examples of Deuterium-Labeled Decanoyl-L-carnitine Isotopologues in Research
| Compound Name | Labeled Position | Primary Application |
| Decanoyl-L-carnitine-d3 (chloride) | N-methyl-d3 | Internal standard for GC-MS and LC-MS. broadpharm.comcaymanchem.comisotope.com |
| Decanoyl-L-carnitine-d9 (chloride) | N,N,N-tri(methyl-d3) | Internal standard for GC-MS and LC-MS. medkoo.comglpbio.combiomol.com |
Comparative Biochemical Studies of Decanoyl L Carnitine Chloride
Differential Effects Compared to Other Short-, Medium-, and Long-Chain Acylcarnitines
Acylcarnitines are broadly categorized based on the length of their fatty acid chain into short-chain (C2-C5), medium-chain (C6-C12), and long-chain (C14 and longer) derivatives. researchgate.net This structural difference dictates their metabolic handling and physiological effects.
Short-chain acylcarnitines (SCACs) , such as isovalerylcarnitine, are typically byproducts of amino acid metabolism. aap.org Isovalerylcarnitine, for instance, is formed from the breakdown of the branched-chain amino acid leucine. hmdb.ca Its accumulation in the body is a key biomarker for isovaleric acidemia, an inborn error of metabolism. hmdb.ca Unlike longer-chain acylcarnitines, which are primarily involved in fatty acid oxidation, SCACs can reflect disturbances in amino acid catabolism.
Long-chain acylcarnitines (LCACs) , such as palmitoyl-L-carnitine, stearoyl-L-carnitine, and tetradecanoyl-L-carnitine, are essential for the transport of long-chain fatty acids into the mitochondria for beta-oxidation. bevital.nogclabs.co.kr The accumulation of LCACs can be indicative of impaired fatty acid oxidation and can have pathological consequences. For example, high levels of palmitoyl-L-carnitine have been shown to induce mitochondrial dysfunction, increase the production of reactive oxygen species (ROS), and promote inflammation, which are implicated in the pathology of conditions like Alzheimer's disease and cardiovascular disease. plos.orgmetwarebio.com Similarly, stearoylcarnitine (B3060342) accumulation in pancreatic β-cells can impair insulin (B600854) synthesis and lead to energy deficiency. In contrast to the beneficial effects of MCACs on fatty acid oxidation, excessive levels of LCACs can be detrimental. For instance, at high concentrations, palmitoyl-L-carnitine can depolarize the mitochondrial membrane and open the mitochondrial permeability transition pore, leading to cellular dysfunction. nih.gov
| Acylcarnitine | Chain Length Classification | Primary Metabolic Origin | Key Research Findings |
|---|---|---|---|
| Decanoyl-L-carnitine | Medium-Chain | Metabolism of decanoic acid (a medium-chain fatty acid). plos.org | Increases during moderate exercise; supports oxidation of long-chain fatty acids. plos.org Carnitine treatment was found to decrease its content in maize plants, while increasing long-chain acylcarnitines. mdpi.com |
| Palmitoyl-L-carnitine | Long-Chain | Metabolism of palmitic acid (a long-chain fatty acid). oup.com | At high concentrations, induces mitochondrial dysfunction and ROS production. plos.orgnih.gov Levels increase with age and are implicated in Alzheimer's pathology. plos.org |
| Octanoyl-L-carnitine | Medium-Chain | Metabolism of octanoic acid (a medium-chain fatty acid). physiology.org | A key biomarker for medium-chain acyl-CoA dehydrogenase (MCAD) deficiency. aap.org Increases during exercise and supports lipid oxidation. plos.org |
| Stearoyl-L-carnitine | Long-Chain | Metabolism of stearic acid (a long-chain fatty acid). | Accumulation can impair insulin synthesis in pancreatic β-cells. medchemexpress.com Carnitine treatment in maize seedlings led to an increase in stearoyl-L-carnitine levels. mdpi.com |
| Isovalerylcarnitine | Short-Chain (Branched) | Metabolism of the amino acid leucine. hmdb.ca | A primary biomarker for the inborn error of metabolism, isovaleric acidemia. aap.orghmdb.ca |
| Dodecanoyl-L-carnitine | Medium-Chain | Metabolism of dodecanoic acid (a medium-chain fatty acid). | Elevated levels can be a marker for very long-chain acyl-CoA dehydrogenase deficiency (VLCADD). amegroups.org Increases during exercise and is potent in supporting β-oxidation. plos.org |
| Tetradecanoyl-L-carnitine | Long-Chain | Metabolism of myristic acid (a long-chain fatty acid). hmdb.ca | Involved in the beta-oxidation of long-chain fatty acids and can be elevated in disorders like glutaric aciduria type II. hmdb.ca |
Comparative Analysis with Free L-Carnitine in Metabolic Pathways
Free L-carnitine is the precursor to all acylcarnitines and is essential for the transport of long-chain fatty acids into the mitochondria, a process known as the carnitine shuttle. gclabs.co.krnih.gov L-carnitine's primary role is to be esterified to fatty acyl-CoAs, forming acylcarnitines that can then be transported across the inner mitochondrial membrane. researchgate.net Once inside the mitochondrial matrix, the acyl group is transferred back to coenzyme A, and free L-carnitine is released to be shuttled back to the cytoplasm. gclabs.co.kr
The balance between free L-carnitine and the various acylcarnitine species is a critical indicator of metabolic status. researchgate.net In a healthy state, the ratio of total acylcarnitines to free L-carnitine (AC/FC ratio) in the blood is typically low. An elevated AC/FC ratio, often considered abnormal above 0.4, suggests a disruption in mitochondrial metabolism. researchgate.netmdpi.com This can occur when the rate of fatty acid influx into the mitochondria exceeds the capacity of beta-oxidation, leading to an accumulation of acyl-CoAs and subsequently acylcarnitines.
L-carnitine supplementation has been studied for its potential to modulate metabolic pathways. In diet-induced obese rats, L-carnitine supplementation was shown to attenuate metabolic syndrome by enhancing fatty acid oxidation and altering the tissue storage of fatty acids. nih.gov In maize seedlings, exogenous carnitine application increased the levels of free carnitine and long-chain acylcarnitines (palmitoyl- and stearoyl-L-carnitine) while decreasing the content of the medium-chain decanoyl-L-carnitine. mdpi.com This suggests that increased availability of free L-carnitine can promote the transport and subsequent oxidation of long-chain fatty acids, thereby influencing the entire acylcarnitine profile.
While L-carnitine itself is crucial for energy metabolism, its acylated forms, like decanoyl-L-carnitine, are not merely transport intermediates but also reflect the specific fatty acid pools being metabolized. The profile of acylcarnitines provides a more detailed picture of mitochondrial function than free L-carnitine levels alone. researchgate.net
Implications for Understanding Acylcarnitine Spectrum Disturbances in Metabolic Research
The analysis of the full spectrum of acylcarnitines in biological fluids, known as acylcarnitine profiling, is a powerful tool in metabolic research and diagnostics. bevital.noresearchgate.net Disturbances in the acylcarnitine spectrum can serve as biomarkers for a variety of conditions, from inborn errors of metabolism to complex multifactorial diseases.
Inborn errors of metabolism, such as fatty acid oxidation disorders and organic acidemias, are characterized by specific and often dramatic elevations in certain acylcarnitines. aap.org For example, medium-chain acyl-CoA dehydrogenase (MCAD) deficiency leads to a characteristic accumulation of C8 (octanoyl-), C10 (decanoyl-), and other medium-chain acylcarnitines. aap.org Very long-chain acyl-CoA dehydrogenase (VLCAD) deficiency results in elevated levels of C14 (tetradecanoyl-) and other long-chain acylcarnitines. amegroups.org The pattern of accumulated acylcarnitines can often pinpoint the specific enzymatic defect in a metabolic pathway.
Beyond rare genetic disorders, alterations in the acylcarnitine spectrum are increasingly recognized in common metabolic conditions. Elevated levels of long-chain acylcarnitines are associated with insulin resistance, type 2 diabetes, and cardiovascular disease. frontiersin.orgrsu.lv This is thought to reflect mitochondrial stress and incomplete fatty acid oxidation, where the influx of fatty acids into the mitochondria outpaces their oxidation, leading to the accumulation of potentially toxic acylcarnitine intermediates. frontiersin.org Short-chain acylcarnitines derived from branched-chain amino acid metabolism, such as C3 and C5 acylcarnitines, have also been linked to insulin resistance. bevital.no
Physiological and Biological Contexts of Decanoyl L Carnitine Chloride in Non Human Systems
Research in Plant Metabolism and Development
In plants, carnitine and its acylated forms, such as decanoyl-L-carnitine, are present, although at much lower concentrations than in animal tissues. nih.govresearchgate.net Their presence suggests a role in lipid metabolism, particularly in processes requiring high rates of fatty acid turnover. nih.govresearchgate.net Research indicates that acylcarnitines are not just associated with the breakdown of storage lipids (catabolism) but are also involved in the anabolic pathways of lipid synthesis, such as the formation of membranes and storage lipids. nih.govnih.govresearchgate.net
Seed germination is a critical developmental stage characterized by the rapid mobilization of stored reserves, primarily lipids, to fuel the growth of the embryo. Acylcarnitines are implicated in this process, facilitating the transport of fatty acids for energy production.
A study on maize (Zea mays L.) seeds investigated the effects of exogenous carnitine application on germination and early seedling growth. nih.govmdpi.com The research found that while carnitine treatments generally boosted the germination rate, germination potential, and vigor index, they led to a decrease in the content of medium-chain acylcarnitines like decanoyl-L-carnitine in the seeds, roots, and hypocotyls. nih.govmdpi.com For instance, a 7.5 μM carnitine treatment resulted in a 17.77% decrease in decanoyl-L-carnitine in seeds and a 37.39% decrease in hypocotyls. mdpi.com This suggests a dynamic regulation of the acylcarnitine pool during early growth, where exogenously supplied carnitine may alter the flux and composition of endogenous acylcarnitines.
| Plant Part | Treatment (Carnitine) | Change in Decanoyl-L-carnitine Content (%) |
| Seeds | 7.5 μM | ▼ 17.77% |
| Roots | 7.5 μM | ▼ 26.24% |
| Hypocotyls | 7.5 μM | ▼ 37.39% |
| Data derived from a study on maize seedlings, showing the declining rates of Decanoyl-L-carnitine with 7.5 μM carnitine treatment compared to control. mdpi.com |
Acylcarnitines are believed to be involved in managing specific pools of acyl-CoAs, which are central molecules in lipid metabolism. nih.govresearchgate.net The presence of medium-chain acylcarnitines, including decanoyl-L-carnitine, points to their involvement in diverse lipid-related processes beyond simple beta-oxidation, potentially including protein acylation. nih.govresearchgate.net
In the maize germination study, the application of carnitine not only affected acylcarnitine levels but also influenced the activity of key enzymes in lipid metabolism. nih.govmdpi.com Carnitine treatments significantly increased the activities of carnitine acyltransferase (CAT) I and II in the roots and hypocotyls. mdpi.com These enzymes are crucial for transferring acyl groups from CoA to carnitine, a rate-limiting step for fatty acid transport into mitochondria for oxidation. The findings suggest that carnitine and its derivatives can stimulate lipid catabolism to provide the necessary energy for germination and growth. researchgate.net Furthermore, carnitine applications upregulated the gene expression of enzymes related to mitochondrial respiration, such as citrate (B86180) synthase and cytochrome c oxidase, indicating a coordinated regulation between fatty acid transport and energy production pathways. nih.gov
Investigations in Microbial Physiology and Metabolism
In the microbial world, carnitine and its derivatives serve as important molecules for survival, acting as nutrients, osmoprotectants, and electron acceptors. nih.govmdpi.com Bacteria have evolved diverse metabolic pathways to utilize these compounds, reflecting their metabolic flexibility. nih.govoup.com
Many bacteria can break down carnitine and acylcarnitines to use them as sole sources of carbon and nitrogen. nih.govnih.gov For example, Pseudomonas aeruginosa has been shown to utilize a range of O-acylcarnitines, with fatty acid chains from 2 to 16 carbons long, as its sole carbon and nitrogen source. mdpi.comasm.org This range includes decanoyl-L-carnitine. The bacterium possesses hydrolase enzymes that can cleave the ester bond of acylcarnitines, releasing the fatty acid and free carnitine, both of which can be further metabolized. asm.org
Similarly, Acinetobacter calcoaceticus can use L-O-acylcarnitines as a sole carbon source. mdpi.com The ability to metabolize these compounds provides a significant advantage to bacteria, especially in host environments where acylcarnitines are abundant. asm.org
Bacteria employ several distinct pathways to catabolize carnitine and its esters. nih.govnih.govoup.com
Carbon-Nitrogen Bond Cleavage : Some aerobic bacteria, like Acinetobacter baumannii, can cleave the C-N bond of carnitine using a monooxygenase enzyme system (CntA/B). This reaction yields trimethylamine (B31210) (TMA) and malic semialdehyde. frontiersin.org The malic semialdehyde can then enter central metabolic pathways, such as the TCA cycle, to be used for carbon and energy. nih.govmdpi.com
Conversion to Glycine (B1666218) Betaine : Another route involves the conversion of carnitine to glycine betaine, which is then demethylated to produce glycine. Glycine can subsequently enter central metabolism. This pathway allows for the use of carnitine as both a carbon and nitrogen source. nih.gov
Anaerobic Respiration : In the absence of oxygen, some members of the Enterobacteriaceae family can use carnitine as a terminal electron acceptor. This process involves the dehydration of carnitine to crotonobetaine, which is then reduced to gamma-butyrobetaine. nih.govoup.compnas.org This pathway is distinct from the aerobic catabolic routes.
An acylcarnitine hydrolase capable of acting on decanoylcarnitine (B1670086) has also been purified from an Alcaligenes species, further demonstrating the microbial capacity to process these molecules. nih.gov
| Bacterial Genus | Catabolic Capability | Metabolic Products | Pathway Type |
| Pseudomonas | Utilizes L-carnitine and various acylcarnitines as C and N sources. mdpi.comasm.org | Glycine betaine, Glycine. nih.gov | Aerobic |
| Acinetobacter | Degrades carnitine backbone. nih.govoup.com | Trimethylamine (TMA), Malic Semialdehyde. frontiersin.org | Aerobic |
| Enterobacteriaceae | Uses carnitine as an electron acceptor. oup.com | Crotonobetaine, Gamma-butyrobetaine. pnas.org | Anaerobic |
| Alcaligenes | Hydrolyzes various acylcarnitines including decanoylcarnitine. nih.gov | Free fatty acid, L-carnitine. | Hydrolysis |
Animal Model Research on Metabolic Homeostasis and Energy Production
In animal models, decanoyl-L-carnitine and other medium-chain acylcarnitines are integral to mitochondrial energy metabolism. They are intermediates in the beta-oxidation of fatty acids, a primary energy source for tissues like the heart and skeletal muscle. oup.com
Research using a mouse model of Hepatitis B virus (HBV) infection demonstrated that the virus causes mitochondrial dysfunction and disrupts fatty acid metabolism in liver cells. oup.com Exogenous supplementation with decanoyl-L-carnitine was found to partially restore these functions. The study showed that decanoyl-L-carnitine enhanced fatty acid oxidation by upregulating the expression of carnitine palmitoyltransferase 1A (CPT1A), a key enzyme in the carnitine shuttle system. This led to improved mitochondrial energy supply and homeostasis. oup.com In the HBV-infected cells, decanoyl-L-carnitine significantly increased ATP production, whereas it had no effect on normal liver cells, highlighting its role in correcting metabolic impairment. oup.com
Furthermore, studies in exercising humans, which provide a physiological parallel for animal model research, have identified medium-chain acylcarnitines, including octanoyl- and decanoyl-carnitine, as dominant biomarkers of moderate-intensity exercise. plos.org Their transient increase in plasma suggests they are released from muscle as intermediates of incomplete beta-oxidation. Importantly, cell culture experiments showed that these medium-chain acylcarnitines could themselves support the oxidation of long-chain fatty acids more effectively than L-carnitine alone, suggesting they play a role in optimizing energy production during periods of high demand. plos.org
Role in Fatty Acid Oxidation Disorders (Differentiation of Biochemical Phenotypes)
Decanoyl-L-carnitine is a key biomarker in the diagnosis and investigation of inherited fatty acid oxidation disorders (FAODs). ebi.ac.uk These metabolic diseases disrupt the body's ability to break down fatty acids for energy, leading to potentially life-threatening conditions often marked by hypoketotic hypoglycemia, especially during periods of fasting. ebi.ac.ukmdpi.com The analysis of acylcarnitine profiles in biological samples, such as dried blood spots or cultured skin fibroblasts, using techniques like electrospray ionization-tandem mass spectrometry (ESI-MS-MS), is a powerful tool for identifying these disorders. ebi.ac.uk
Decanoylcarnitine (C10) is particularly significant in the context of medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, the most common FAOD. ebi.ac.uk The concentration of C10, especially in relation to other acylcarnitines, allows for the differentiation of various biochemical phenotypes of the disorder. ebi.ac.uksigmaaldrich.com Studies on human skin fibroblasts have shown that specific ratios of acylcarnitines can distinguish between mild and classical forms of MCAD deficiency. The ratios of octanoylcarnitine (B1202733) (C8) to decanoylcarnitine (C10) and C8 to acetylcarnitine (C2) are the most specific markers for this differentiation. ebi.ac.uk This method provides a reliable way to investigate FAODs under standardized laboratory conditions, revealing pathognomonic acylcarnitine profiles for specific defects. ebi.ac.uk
Table 1: Key Acylcarnitine Ratios for Differentiating MCAD Deficiency Phenotypes This table is interactive. You can sort and filter the data.
| Marker | Associated Phenotype Differentiation | Significance | Source |
|---|---|---|---|
| C8/C10 Ratio | Differentiation between mild and classical forms of MCAD deficiency. | A primary and specific marker in fibroblast and dried blood spot analysis. | ebi.ac.uk |
| C8/C2 Ratio | Differentiation between mild and classical forms of MCAD deficiency. | Used in conjunction with the C8/C10 ratio for higher specificity. | ebi.ac.uk |
Applications in In Vitro Culture Systems (e.g., Embryo Development)
L-carnitine and its acylated forms, such as decanoyl-L-carnitine, play a crucial role in cellular energy metabolism, primarily by facilitating the transport of fatty acids into the mitochondria for β-oxidation. This function has led to its application as a supplement in in vitro culture systems to modulate metabolism and improve developmental outcomes, particularly in embryos. nih.govnih.gov In bovine models, the addition of L-carnitine to culture media has been shown to influence metabolic activity and gene expression, which are critical factors for embryo quality and viability. nih.gov
Impact on Mitochondrial Activity and Lipid Content in Culture Models
In studies involving the in vitro culture of bovine embryos, supplementation with L-carnitine has demonstrated a significant impact on key metabolic indicators. nih.gov The addition of L-carnitine during the late in vitro culture phase was found to significantly reduce both mitochondrial activity and the lipid content within the developing blastocysts. nih.gov
Table 2: Effects of L-Carnitine Supplementation on Bovine Embryos in Vitro This table is interactive. You can sort and filter the data.
| Parameter | Observed Effect | Potential Explanation | Source |
|---|---|---|---|
| Mitochondrial Activity | Significantly Reduced | Improved metabolic efficiency ("quiet embryo hypothesis"). | nih.gov |
| Lipid Content | Significantly Reduced | Enhanced lipid mobilization and β-oxidation for energy. | nih.gov |
Effects on Gene Expression in Culture Models
The addition of L-carnitine to embryo culture media also modulates the expression of genes crucial for metabolism and development. nih.gov In bovine embryos, L-carnitine supplementation during late-stage culture led to the significant upregulation of several key genes. nih.gov
These included genes involved in the maternal recognition of pregnancy, such as interferon-tau (ifn-τ) and prostaglandin-endoperoxide synthase 2 (ptgs2). nih.gov Furthermore, the expression of genes implicated in embryo metabolism was enhanced, including solute carrier family 27 member 4 (slc27a4), solute carrier family 22 member 5 (slc22a5), SHC adaptor protein 1 (shc1), and BCL2 associated X, apoptosis regulator (bax). nih.gov This modulation of gene expression is associated with improved embryo quality and a better potential for developing into viable pregnancies. nih.gov
Table 3: Gene Expression Changes in Bovine Embryos with L-Carnitine Supplementation This table is interactive. You can sort and filter the data.
| Gene | Function | Effect of L-Carnitine | Source |
|---|---|---|---|
| ifn-τ | Maternal recognition of pregnancy | Upregulated | nih.gov |
| ptgs2 | Maternal recognition of pregnancy | Upregulated | nih.gov |
| slc27a4 | Embryo metabolism | Upregulated | nih.gov |
| slc22a5 | Embryo metabolism | Upregulated | nih.gov |
| shc1 | Embryo metabolism | Upregulated | nih.gov |
| bax | Apoptosis regulation | Upregulated | nih.gov |
Future Directions and Emerging Research Avenues for Decanoyl L Carnitine Chloride
Advanced Omics Approaches (e.g., Metabolomics, Proteomics) in Decanoyl-L-carnitine (chloride) Research
The application of high-throughput "omics" technologies, particularly metabolomics and proteomics, is revolutionizing the study of Decanoyl-L-carnitine. These approaches allow for the simultaneous measurement of hundreds to thousands of molecules, providing a comprehensive snapshot of cellular states and how they are influenced by fluctuations in Decanoyl-L-carnitine levels.
Metabolomics research has consistently identified Decanoyl-L-carnitine as a significant biomarker in various physiological and pathological conditions. Non-targeted metabolomics studies have shown that medium-chain acylcarnitines, including Decanoyl-L-carnitine, are among the most distinct plasma biomarkers of moderate-intensity exercise. plos.org Their levels show a pronounced, temporary increase immediately after physical activity, suggesting a key role in exercise-induced metabolic adaptation. plos.org In the context of disease, metabolomic analyses have linked altered Decanoyl-L-carnitine levels to several conditions:
Metabolic Disorders: In studies of gestational diabetes mellitus, levels of Decanoyl-L-carnitine were found to differ significantly over the course of pregnancy compared to healthy controls. acs.org It has also been identified as a significantly upregulated metabolite in adolescents with obesity and has been associated with insulin (B600854) sensitivity during oral glucose tolerance tests. eurospe.orgdiva-portal.org
Cardiovascular Disease: Some preliminary reports suggest that lower plasma levels of Decanoyl-L-carnitine may be present in patients with coronary artery disease. mdpi.com Conversely, other large-scale cohort studies have identified a related compound, 9-decenoylcarnitine, as a novel biomarker for incident atrial fibrillation, though a causal link was not established. ahajournals.orgdiva-portal.org
Neurological Conditions: Comprehensive metabolomic and proteomic analyses in Parkinson's disease have revealed that concentrations of long-chain fatty acylcarnitines, including Decanoyl-L-carnitine, were significantly increased in patients with cognitive dysfunction. amegroups.cn
Cancer Research: In the context of colorectal cancer, treatment of HCT-116 cells with atorvastatin (B1662188) led to a significant reduction in Decanoyl-L-carnitine levels, highlighting its potential involvement in cancer cell metabolism. scienceopen.comresearchgate.netpensoft.net
Proteomics , the large-scale study of proteins, complements metabolomic data by identifying the enzymes, transporters, and signaling proteins that interact with or are regulated by Decanoyl-L-carnitine. For instance, in a study on hepatitis B virus (HBV) infection, proteomic analysis of liver tissues revealed that Decanoyl-L-carnitine treatment could upregulate the expression of Carnitine Palmitoyltransferase 1A (CPT1A). oup.com This finding suggests that Decanoyl-L-carnitine may enhance hepatic mitochondrial fatty acid oxidation and improve mitochondrial function. oup.com Integrated multi-omics analyses, combining metabolomics and proteomics, are particularly powerful. Such an approach in spotted seabass revealed that Decanoyl-L-carnitine was significantly upregulated in fast-growing individuals on a low-phosphorus diet, alongside changes in proteins related to substance transport and metabolism. mdpi.com
Table 1: Selected Omics-Based Research Findings on Decanoyl-L-carnitine
| Research Area | Omics Approach | Key Finding | Reference(s) |
|---|---|---|---|
| Exercise Physiology | Metabolomics | Pronounced, transient increase in plasma Decanoyl-L-carnitine post-exercise. | plos.org |
| Obesity | Metabolomics | Significantly upregulated in adolescents with obesity. | eurospe.org |
| Hepatitis B | Proteomics | Treatment with Decanoylcarnitine (B1670086) upregulated CPT1A protein expression in liver tissue, promoting fatty acid metabolism. | oup.com |
| Parkinson's Disease | Metabolomics & Proteomics | Concentrations of Decanoyl-L-carnitine were significantly increased in patients with cognitive impairment. | amegroups.cn |
| Colorectal Cancer | Metabolomics & Proteomics | Atorvastatin treatment reduced levels of Decanoylcarnitine in HCT-116 cancer cells. | scienceopen.comresearchgate.netpensoft.net |
| Gestational Diabetes | Metabolomics | Levels differed significantly in women who developed GDM compared to non-GDM controls. | acs.org |
| Functional Dyspepsia | Multi-omics | Identified as a differential metabolite in a rat model, correlated with duodenal inflammation markers. | frontiersin.org |
Elucidating Novel Enzymatic and Transport Mechanisms Mediated by Decanoyl-L-carnitine (chloride)
The primary function of the carnitine system is the transport of fatty acids into the mitochondria for beta-oxidation. hmdb.caresearchgate.netmdpi.com This process is mediated by a series of enzymes known as the carnitine shuttle. Future research aims to further elucidate the specific roles of Decanoyl-L-carnitine within this and other pathways, and to identify potentially novel enzymatic and transport interactions.
The established carnitine shuttle involves three key enzymes:
Carnitine Palmitoyltransferase I (CPT1): Located on the outer mitochondrial membrane, it converts acyl-CoAs to acylcarnitines. oup.commdpi.com
Carnitine-Acylcarnitine Translocase (CACT): An inner mitochondrial membrane protein that transports acylcarnitines into the mitochondrial matrix in exchange for free carnitine. oup.commdpi.com
Carnitine Palmitoyltransferase II (CPT2): Located on the inner mitochondrial membrane, it reverses the process, converting acylcarnitines back to acyl-CoAs for beta-oxidation. oup.commdpi.com
While this pathway is well-described for long-chain fatty acids, the specific kinetics and regulatory nuances for medium-chain species like Decanoyl-L-carnitine are less understood. Furthermore, research points to the importance of carnitine-metabolizing enzymes in other cellular compartments, such as peroxisomes. Peroxisomes contain Carnitine Octanoyltransferase (CROT) , which is responsible for converting medium-chain acyl-CoAs (C6-C10) into their corresponding carnitine esters. tudublin.ienih.gov This allows for the transport of these medium-chain fatty acids, which may have been shortened from very-long-chain fatty acids within the peroxisome, to the mitochondria for complete oxidation. hmdb.catudublin.ie The interplay between mitochondrial and peroxisomal pathways in handling Decanoyl-L-carnitine is an active area of investigation.
Emerging research also suggests that Decanoyl-L-carnitine and other medium-chain acylcarnitines may have functions beyond simple transport. Studies in human myotubes and mouse muscle tissue have shown that octanoyl-, decanoyl-, and dodecanoyl-carnitine can support the oxidation of palmitate more effectively than L-carnitine alone. plos.orgplos.org This suggests a more active, potentially regulatory role in modulating fatty acid oxidation. Nuclear Magnetic Resonance (NMR) studies have begun to characterize the binding of acylcarnitines to the mitochondrial carnitine/acylcarnitine carrier (CAC). mdpi.com These studies revealed that while Decanoyl-L-carnitine binds to the carrier, its interaction pattern differs from that of longer-chain acylcarnitines like palmitoyl-L-carnitine, indicating distinct binding dynamics based on acyl chain length. mdpi.com
Table 2: Key Enzymes and Transporters in Decanoyl-L-carnitine Metabolism and Transport
| Enzyme/Transporter | Cellular Location | Function | Reference(s) |
|---|---|---|---|
| Carnitine Palmitoyltransferase I (CPT1) | Outer Mitochondrial Membrane | Catalyzes the formation of acylcarnitines from acyl-CoAs for mitochondrial import. | oup.commdpi.com |
| Carnitine-Acylcarnitine Translocase (CACT) | Inner Mitochondrial Membrane | Transports acylcarnitines into the mitochondrial matrix and free carnitine out. | oup.commdpi.com |
| Carnitine Palmitoyltransferase II (CPT2) | Inner Mitochondrial Membrane | Converts acylcarnitines back into acyl-CoAs within the mitochondrial matrix. | oup.commdpi.com |
| Carnitine Octanoyltransferase (CROT) | Peroxisomes | Catalyzes the formation of medium-chain acylcarnitines (including decanoylcarnitine) from their CoA esters. | tudublin.ienih.gov |
Development of Advanced In Vitro and Ex Vivo Models for Mechanistic Studies
To dissect the complex mechanisms highlighted by omics studies and to explore enzymatic and transport pathways in a controlled yet physiologically relevant manner, the development of advanced in vitro and ex vivo models is crucial. Traditional 2D cell culture has limitations in replicating the complex microenvironment of tissues. nih.gov
Future research on Decanoyl-L-carnitine will increasingly rely on three-dimensional (3D) cell culture models, such as spheroids and organoids, and microfluidic devices like "organs-on-chips". nih.govyoutube.com These models offer significant advantages:
Physiological Relevance: 3D models better mimic the cell-cell and cell-matrix interactions of native tissues, providing a more accurate representation of in vivo physiology. nih.gov For instance, hepatocyte spheroids exhibit enhanced metabolic functions, making them suitable for studying liver-centric processes involving Decanoyl-L-carnitine, such as its role in hepatitis or fatty liver disease. oup.comnih.gov
Mechanistic Insight: These systems allow for precise manipulation and real-time monitoring, enabling detailed investigation of metabolic fluxes, transport kinetics, and cellular signaling events. For example, human myotubes have been used to verify the release of acylcarnitines like Decanoyl-L-carnitine as intermediates of fatty acid beta-oxidation. plos.orgplos.org Similarly, ex vivo treatment of human colonic biopsies has been used to study the effects of compounds on mucosal mitochondrial respiration, a model that could be adapted to investigate the impact of Decanoyl-L-carnitine in intestinal health and disease. biorxiv.org
Patient-Derived Models: The use of patient-derived organoids allows for the study of Decanoyl-L-carnitine metabolism in the context of specific genetic backgrounds or diseases, paving the way for personalized medicine approaches. nih.gov
Studies have already begun to utilize these advanced models. For example, in vitro culture systems for bovine embryos have been used to assess how supplementation with L-carnitine affects lipid metabolism, mitochondrial activity, and gene expression. nih.gov Human primary skeletal muscle cells in culture have been instrumental in demonstrating that the metabolism of palmitate leads to the synthesis and release of C10 and C12 acylcarnitines. plos.org As these models become more sophisticated and accessible, they will be invaluable for validating findings from omics research and for testing hypotheses about the novel enzymatic and transport functions of Decanoyl-L-carnitine.
Q & A
Basic Research Questions
Q. How can Decanoyl-L-carnitine (chloride) be quantified in biological matrices with high specificity?
- Methodology : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards (e.g., deuterated analogs) to minimize matrix interference. Calibration curves should span physiologically relevant concentrations (nM–µM). For tissue samples, homogenize in cold methanol:water (80:20) to precipitate proteins and extract analytes. Validate recovery rates and limit of detection (LOD) using spiked biological matrices .
Q. What in vitro models are suitable for studying Decanoyl-L-carnitine’s role in mitochondrial fatty acid transport?
- Experimental Design : Primary rat hepatocytes or Caco-2 cell monolayers are optimal. Incubate cells with Decanoyl-L-carnitine (chloride) (10–100 µM) in serum-free media and measure β-oxidation rates via radiolabeled palmitate or fluorometric assays. Include carnitine palmitoyltransferase (CPT) inhibitors to confirm specificity .
Q. How should Decanoyl-L-carnitine (chloride) be stored to maintain stability?
- Protocol : Store lyophilized powder at -20°C in a desiccator to prevent hygroscopic degradation. For working solutions, use anhydrous DMSO (≥50 mg/mL) and aliquot to avoid freeze-thaw cycles. Verify stability via periodic LC-MS purity checks (>95% by area under the curve) .
Advanced Research Questions
Q. How can researchers resolve contradictory data on Decanoyl-L-carnitine’s effects on fatty acid elongation pathways?
- Analysis Framework :
- Cross-model validation : Compare outcomes in hepatocytes vs. in vivo rodent models using isotopic tracing (e.g., 13C-labeled acetate) to track C24 intermediate synthesis.
- Dose-response profiling : Test sub-physiological (1–10 µM) and supra-physiological (100–500 µM) doses to identify biphasic effects.
- Pathway inhibition : Use siRNA knockdown of elongase enzymes (e.g., ELOVL6) to isolate Decanoyl-L-carnitine’s contribution to elongation .
Q. What strategies optimize the synthesis of Decanoyl-L-carnitine derivatives for probing structure-activity relationships?
- Synthetic Chemistry :
- Acylation : React L-carnitine with decanoyl chloride in anhydrous dichloromethane under nitrogen, using triethylamine as a base. Purify via reverse-phase HPLC (C18 column, 0.1% formic acid/acetonitrile gradient).
- Derivatization : Introduce fluorescent tags (e.g., BODIPY) at the carboxyl group for trafficking studies. Validate purity (>98%) by NMR (1H, 13C) and high-resolution MS .
Q. How can in vitro findings on Decanoyl-L-carnitine’s metabolic effects be translated to in vivo models?
- Experimental Workflow :
- Isotopic tracing : Administer 13C-Decanoyl-L-carnitine intravenously in fasted rodents and analyze liver/muscle tissue for labeled acylcarnitines via LC-MS.
- Knockout models : Use CPT2-deficient mice to assess Decanoyl-L-carnitine’s compensatory roles in fatty acid oxidation.
- Temporal sampling : Collect plasma at multiple timepoints to correlate pharmacokinetics with metabolic flux .
Data Interpretation & Reproducibility
Q. How should researchers address batch-to-batch variability in Decanoyl-L-carnitine (chloride) purity?
- Quality Control :
- Require vendors to provide Certificates of Analysis (CoA) with HPLC/LC-MS purity data.
- Independently validate purity using in-house LC-MS and adjust concentrations for cell-based assays.
- For critical studies, synthesize the compound in-lab using peer-reviewed protocols .
Q. What statistical approaches are recommended for analyzing Decanoyl-L-carnitine’s dose-dependent effects?
- Analysis :
- Apply nonlinear regression (e.g., sigmoidal dose-response curves) to calculate EC50/IC50 values.
- Use mixed-effects models for longitudinal in vivo data to account for individual variability.
- For omics datasets, perform pathway enrichment analysis (e.g., KEGG, Reactome) to identify networks perturbed by Decanoyl-L-carnitine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
